Tasisulam

Description

This compound has been used in trials studying the treatment and basic science of Melanoma, Lymphoma, Solid Tumors, Breast Cancer, and Ovarian Cancer, among others.

This compound is an acyl-sulfonamide with potential antineoplastic activity. Selectively toxic towards tumor cells, this compound appears to induce tumor cell apoptosis by a mitochondrial-targeted mechanism involving the loss of mitochondrial membrane potential and induction of reactive oxygen species (ROS). In combination with an angiogenesis inhibitor, this agent may exhibit synergistic antiangiogenic activity.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.

See also: this compound Sodium (active moiety of).

Propriétés

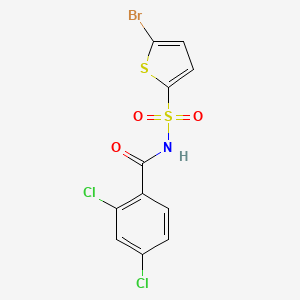

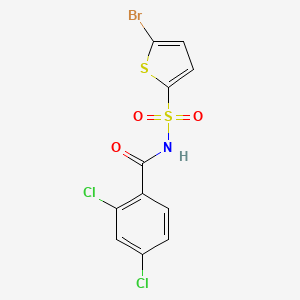

IUPAC Name |

N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWONFUQGBVOKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199869 | |

| Record name | Tasisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519055-62-0 | |

| Record name | Tasisulam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASISULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tasisulam's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tasisulam is an acyl-sulfonamide with a novel dual mechanism of action against cancer cells, characterized by the induction of G2/M cell cycle arrest leading to apoptosis, and the inhibition of angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual-Pronged Attack

This compound exerts its antitumor activity through two primary, interconnected pathways:

-

Induction of Mitotic Catastrophe: this compound disrupts the cell cycle at the G2/M checkpoint, leading to a prolonged arrest in this phase. This sustained block ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death. This effect is selective for cancer cells, with minimal impact on non-transformed cells.

-

Anti-Angiogenesis: this compound inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis. It blocks the signaling of key growth factors involved in angiogenesis, thereby normalizing the tumor vasculature.

Cell Cycle Arrest at the G2/M Checkpoint

A hallmark of this compound's activity is its ability to induce a robust G2/M cell cycle arrest in a wide range of cancer cell lines.[1] This is characterized by an accumulation of cells with a 4N DNA content.[2]

Experimental Evidence

The G2/M arrest has been demonstrated using flow cytometry and high-content imaging (HCI). Treatment of cancer cell lines such as Calu-6 (non-small cell lung carcinoma) and A-375 (melanoma) with this compound leads to a concentration-dependent increase in the population of cells in the G2/M phase.[2][3] This is often accompanied by an increase in the phosphorylation of histone H3, a marker for mitotic cells.[4]

Signaling Pathway

The precise molecular target of this compound leading to G2/M arrest is not fully elucidated, but it is known to be distinct from other anticancer agents.[5] The arrest is a critical prelude to the induction of apoptosis.

Induction of Apoptosis via the Intrinsic Pathway

The sustained G2/M arrest induced by this compound culminates in the activation of the intrinsic (mitochondrial) pathway of apoptosis.[4] This process is caspase-dependent and is a key contributor to the cytotoxic effects of the drug.

Experimental Evidence

Western blot analysis of this compound-treated cancer cells reveals the cleavage and activation of key apoptotic proteins, including caspase-9 and caspase-3.[3] The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is also observed, further confirming the induction of apoptosis.[3] High-content imaging has shown that caspase-3 activation is specifically induced in cells with greater than 2N DNA content, directly linking the G2/M arrest to apoptosis.[1]

Signaling Pathway

The intrinsic apoptotic pathway is initiated at the mitochondria. It is believed that the cellular stress caused by the prolonged G2/M arrest leads to the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, this compound also targets the tumor microenvironment by inhibiting angiogenesis.[4]

Experimental Evidence

In vitro endothelial cell cord formation assays have demonstrated that this compound effectively blocks the formation of capillary-like structures induced by key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Epidermal Growth Factor (EGF).[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the antiproliferative and anti-angiogenic effects of this compound.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| Calu-6 | Non-Small Cell Lung Carcinoma | 10 | [6] |

| A-375 | Melanoma | 25 | [6] |

Table 2: Anti-Angiogenic Activity of this compound

| Assay | Growth Factor | EC50 (nM) | Reference |

| Endothelial Cord Formation | VEGF | 47 | [1] |

| Endothelial Cord Formation | FGF | 103 | [1] |

| Endothelial Cord Formation | EGF | 34 | [1] |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis Markers

This protocol is used to detect the activation of key apoptotic proteins.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Cord Formation Assay

This protocol is used to assess the anti-angiogenic activity of this compound in vitro.

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with this compound in the presence of an angiogenic stimulus (e.g., VEGF).

-

Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures.

-

Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points.

Conclusion

This compound's multifaceted mechanism of action, involving the induction of G2/M arrest-mediated apoptosis in tumor cells and the inhibition of angiogenesis, makes it a promising anticancer agent. The distinct nature of its molecular target(s) suggests potential for activity in tumors resistant to conventional therapies. Further research to fully elucidate the upstream regulators of the G2/M checkpoint and the specific Bcl-2 family members involved in this compound-induced apoptosis will provide deeper insights and may aid in the development of rational combination therapies. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the novel anticancer agent, this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Tasisulam as a Molecular Glue Degrader of RBM39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasisulam, an aryl sulfonamide, has been identified as a molecular glue degrader that induces the targeted degradation of the RNA-binding motif protein 39 (RBM39). This technical guide provides an in-depth overview of the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in the this compound-mediated degradation of RBM39. This compound functions by promoting the formation of a ternary complex between RBM39 and DCAF15, a substrate receptor of the CUL4A E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, resulting in widespread alterations in pre-mRNA splicing and ultimately, anticancer activity. This document serves as a comprehensive resource for researchers and professionals in the field of targeted protein degradation and drug development.

Mechanism of Action: this compound-Induced RBM39 Degradation

This compound acts as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[1][2][3][4] The primary mechanism of action of this compound involves the recruitment of the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase complex.[1][2][5] This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound binds to a shallow, non-conserved pocket on DCAF15, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase.[6][7] This binding event creates a novel composite interface that is recognized by the RRM2 (RNA Recognition Motif 2) domain of RBM39.[6][8] The formation of this DCAF15-tasisulam-RBM39 ternary complex is the crucial initiating step.[6][9]

-

Ubiquitination of RBM39: Once RBM39 is brought into proximity with the E3 ligase machinery, it is polyubiquitinated. The CUL4A-DDB1-RBX1 complex, with DCAF15 as the substrate-recruiting module, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on RBM39.[5][8]

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome. The proteasome then degrades RBM39 into smaller peptides, effectively depleting the cellular pool of this protein.[5][6]

-

Aberrant Splicing and Apoptosis: RBM39 is a critical component of the spliceosome, playing a key role in pre-mRNA splicing.[10][11][12] Its degradation leads to widespread intron retention and exon skipping, causing aberrant splicing of numerous transcripts.[8][13] This disruption of normal RNA processing results in cellular stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[14][15][16] The anticancer effects of this compound are thus a direct consequence of the degradation of RBM39.[1][2]

The closely related aryl sulfonamides, indisulam (B1684377) and E7820, have been shown to share the same mechanism of action, inducing the degradation of RBM39 via recruitment to DCAF15.[2][6][13] The paralogous protein RBM23 is also degraded through a similar mechanism.[8]

Quantitative Data

The following tables summarize key quantitative data related to the interaction and degradation events mediated by this compound and related compounds.

| Compound | Target | Ligase Component | Binding Affinity (KDapp) | Reference |

| This compound | RBM39RRM2 | DDB1-DCAF15 | 3.5 µM | [6] |

| E7820 | RBM39RRM2 | DDB1-DCAF15 | 2.0 µM | [6] |

| Indisulam | RBM39RRM2 | DDB1-DCAF15 | 2.1 µM | [6] |

| Compound | Cell Line | IC50 / EC50 | Effect | Reference |

| This compound | Calu-6 | 10 µM (EC50) | Antiproliferation | [16] |

| This compound | A-375 | 25 µM (EC50) | Antiproliferation | [16] |

| This compound | Endothelial Cells | 47 nM (EC50) | Inhibition of VEGF-induced cord formation | [15] |

| This compound | Endothelial Cells | 103 nM (EC50) | Inhibition of FGF-induced cord formation | [15] |

| This compound | Endothelial Cells | 34 nM (EC50) | Inhibition of EGF-induced cord formation | [15] |

Experimental Protocols

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the proximity-based interaction between DCAF15 and RBM39 in the presence of a molecular glue.

-

Reagent Preparation:

-

Recombinant biotinylated DDB1-DCAF15 complex.

-

Recombinant BodipyFL-labeled RBM39RRM2.

-

This compound or other aryl sulfonamides dissolved in DMSO.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

Add a fixed concentration of biotinylated DDB1-DCAF15 to the wells of a microplate.

-

Add varying concentrations of the molecular glue (this compound).

-

Add a fixed concentration of BodipyFL-RBM39RRM2.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

The TR-FRET signal is proportional to the amount of ternary complex formed.

-

Plot the TR-FRET signal against the concentration of the molecular glue to determine the apparent dissociation constant (KDapp).[17]

-

RBM39 Degradation Assay (Western Blot)

This method is used to quantify the reduction in RBM39 protein levels following treatment with a molecular glue.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.

-

Treat the cells with a dose-response range of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against RBM39 and a loading control (e.g., Vinculin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the RBM39 band intensity to the loading control.

-

Calculate the percentage of RBM39 remaining relative to the vehicle-treated control.[18]

-

In Vitro Ubiquitination Assay

This assay directly assesses the ubiquitination of RBM39 in the presence of the molecular glue and E3 ligase complex.

-

Reaction Components:

-

Recombinant E1 ubiquitin-activating enzyme.

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).

-

Recombinant CUL4A-DDB1-RBX1-DCAF15 complex.

-

Recombinant RBM39.

-

Ubiquitin.

-

ATP.

-

This compound or DMSO.

-

-

Reaction Setup:

-

Combine all reaction components in an appropriate buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an anti-RBM39 antibody.

-

The appearance of higher molecular weight bands corresponding to ubiquitinated RBM39 indicates a positive result.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound-induced RBM39 degradation.

Experimental Workflow: RBM39 Degradation Analysis

Caption: Workflow for analyzing RBM39 protein degradation.

Logical Relationship: Molecular Glue Action

Caption: Logical flow of this compound as a molecular glue.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Global regulation of alternative RNA splicing by the SR-rich protein RBM39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RNA-binding protein 39: a promising therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. resources.revvity.com [resources.revvity.com]

Tasisulam's Induction of Apoptosis: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Experimental Methodologies

Abstract

Tasisulam, an acylsulfonamide, is a potent anti-neoplastic agent that exhibits a unique dual mechanism of action, encompassing both direct cytotoxic effects on tumor cells and anti-angiogenic properties. A primary driver of its anti-tumor activity is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the arrest of the cell cycle at the G2/M phase, leading to a cascade of intracellular events including the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and -3, culminating in programmed cell death. This technical guide provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data from preclinical and clinical studies.

Introduction

This compound has demonstrated a broad spectrum of activity against various cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), colon, ovarian, renal, and breast cancers, as well as leukemia.[1] Its unique mechanism, which distinguishes it from other anti-cancer agents, involves a two-pronged attack on tumors: inhibition of mitotic progression and disruption of tumor vasculature.[1][2] The induction of apoptosis is a key consequence of its effect on the cell cycle. By causing an accumulation of cells in the G2/M phase, this compound triggers a state of cellular stress that ultimately leads to programmed cell death.[1][3] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the apoptotic mechanisms of this compound and the experimental approaches to study them.

The Molecular Mechanism of this compound-Induced Apoptosis

This compound initiates apoptosis primarily through the intrinsic pathway, a signaling cascade that originates from within the cell, predominantly involving the mitochondria. The process can be delineated into several key sequential events:

G2/M Cell Cycle Arrest

This compound treatment leads to a concentration-dependent increase in the proportion of cells with 4N DNA content, indicative of an arrest in the G2 or M phase of the cell cycle.[1] This is accompanied by an increase in the expression of phospho-histone H3, a marker of mitosis.[2][3] This mitotic inhibition is a critical initiating event that predisposes cancer cells to apoptosis.[1][3]

Induction of Reactive Oxygen Species (ROS)

A key consequence of this compound-induced cellular stress is the increased production of reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, and are known to be potent inducers of apoptosis.

Mitochondrial Dysregulation

The accumulation of ROS and the stress from cell cycle arrest converge on the mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm).[4] This depolarization of the mitochondrial membrane is a critical point of no return in the apoptotic cascade.

Cytochrome c Release

The disruption of the mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[1][2]

Caspase Activation and Execution of Apoptosis

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[3] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[5]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound (EC50 Values)

| Cell Line | Cancer Type | EC50 (µM) |

| Various (over 70% of 120 cell lines tested) | Multiple | < 50 |

| Calu-6 | Non-Small Cell Lung Cancer | Not explicitly stated, but sensitive |

| A-375 | Melanoma | Not explicitly stated, but sensitive |

| HCT-116 | Colorectal Cancer | Not explicitly stated, but sensitive |

| NUGC-3 | Gastric Cancer | Not explicitly stated, but sensitive |

| MV-4-11 | Leukemia | Not explicitly stated, but sensitive |

| Data compiled from multiple sources indicating broad anti-proliferative activity.[1] |

Table 2: Anti-angiogenic Activity of this compound

| Growth Factor | Assay | EC50 (nM) |

| VEGF | Endothelial Cord Formation | 47 |

| FGF | Endothelial Cord Formation | 103 |

| EGF | Endothelial Cord Formation | 34 |

| This compound inhibits endothelial cord formation induced by various growth factors.[1] |

Table 3: Clinical Trial Results of this compound in Metastatic Melanoma (Phase II)

| Parameter | Value |

| Number of Patients | 68 |

| Objective Response Rate (ORR) | 11.8% |

| Clinical Benefit Rate (CRR) | 47.1% |

| Median Progression-Free Survival (PFS) | 2.6 months |

| Median Overall Survival (OS) | 9.6 months |

| Results from a Phase II study of this compound as a second-line treatment.[6][7] |

Experimental Protocols

The following sections provide generalized protocols for key experiments used to investigate this compound-induced apoptosis. Specific parameters may require optimization depending on the cell line and experimental conditions.

Cell Culture and this compound Treatment

-

Cell Lines: Calu-6 (NSCLC) and A-375 (melanoma) are examples of sensitive cell lines.[5]

-

Culture Conditions: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations for treatment.

Analysis of Cell Cycle Distribution by Flow Cytometry

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in different phases of the cell cycle.

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Procedure:

-

Treat cells with this compound as described above.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry.

-

Western Blot Analysis of Apoptotic Proteins

-

Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

-

Procedure:

-

Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The lipophilic cationic dye JC-1 accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Procedure:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 staining solution in the dark at 37°C for 15-30 minutes.

-

Wash the cells with assay buffer.

-

Analyze the fluorescence using a fluorescence microscope, flow cytometer, or plate reader. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Detection of Reactive Oxygen Species (ROS)

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

Treat cells with this compound.

-

Load the cells with DCFH-DA solution and incubate at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer.

-

Visualizations

Conclusion

This compound's ability to induce apoptosis in a wide range of cancer cells is a cornerstone of its anti-tumor efficacy. This process is intricately linked to its primary effect of inducing G2/M cell cycle arrest, which triggers the intrinsic apoptotic pathway through a series of well-defined molecular events centered around mitochondrial dysfunction and caspase activation. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these mechanisms. A thorough understanding of this compound's pro-apoptotic activity is crucial for its continued development and potential application in combination therapies, aiming to enhance its efficacy and overcome resistance in various cancer types. Further research to elucidate the precise molecular targets of this compound will undoubtedly provide deeper insights into its unique mode of action and pave the way for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Tasisulam's anti-angiogenic properties in tumor models

An In-Depth Technical Guide to the Anti-Angiogenic Properties of Tasisulam in Tumor Models

Executive Summary

This compound (formerly LY573636-sodium) is a novel small molecule acyl-sulfonamide with a unique dual-faceted mechanism of action against tumors, encompassing both the induction of mitotic catastrophe in cancer cells and potent anti-angiogenic effects.[1][2] This technical guide provides a comprehensive overview of this compound's anti-angiogenic properties as demonstrated in various preclinical tumor models. It details the experimental evidence, protocols, and underlying mechanisms, presenting quantitative data in structured tables and visualizing key pathways and workflows. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.

Anti-Angiogenic Mechanism of Action

This compound exerts its anti-angiogenic effects primarily by inhibiting endothelial cell functions crucial for the formation of new blood vessels and by promoting the normalization of existing tumor vasculature.[1][3] Unlike many receptor tyrosine kinase inhibitors, this compound's mechanism does not involve the direct inhibition of proximal growth factor receptor signaling.[1][2]

Key Mechanistic Features:

-

Inhibition of Endothelial Cell Proliferation: this compound causes a non-apoptotic, reversible growth arrest in primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Endothelial Colony Forming Cells (ECFCs).[1][3] This is evidenced by a significant decrease in the proliferation marker Ki67 without a corresponding increase in apoptosis markers like TUNEL.[1][4]

-

Blockade of Endothelial Cord Formation: It effectively inhibits the formation of capillary-like structures (cords) by endothelial cells in vitro, a key step in angiogenesis.[1] This inhibition is observed in response to various pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Epidermal Growth Factor (EGF).[1][5]

-

Vascular Normalization: In vivo, this compound has been shown to induce vascular normalization.[1][3] This process involves stabilizing the tumor vasculature by reducing vessel density and tortuosity, increasing pericyte coverage, and consequently decreasing tumor hypoxia.[3][4] This normalization can improve the delivery and efficacy of other therapeutic agents.

-

Independent of Proximal Receptor Kinase Inhibition: A critical distinction of this compound is that it does not block the acute signaling from growth factor receptors like VEGFR.[1] Cell impedance assays show that this compound does not interfere with VEGF-, FGF-, or EGF-induced morphologic changes, indicating its target lies downstream in the angiogenic cascade.[1]

Quantitative Data Summary

The anti-angiogenic efficacy of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay Type | Cell Type | Stimulant | Endpoint | Result (EC₅₀) | Citation |

| Endothelial Cord Formation | ECFC/ADSC Coculture | VEGF | Inhibition of Cord Formation | 47 nmol/L | [1][5] |

| Endothelial Cord Formation | ECFC/ADSC Coculture | FGF | Inhibition of Cord Formation | 103 nmol/L | [1][5] |

| Endothelial Cord Formation | ECFC/ADSC Coculture | EGF | Inhibition of Cord Formation | 34 nmol/L | [1][5] |

| Antiproliferation | Calu-6 (NSCLC) | - | Growth Inhibition | 10 µmol/L | [1][3] |

| Antiproliferation | A-375 (Melanoma) | - | Growth Inhibition | 25 µmol/L | [1][3] |

EC₅₀ (Half maximal effective concentration), ECFC (Endothelial Colony Forming Cells), ADSC (Adipose-Derived Stem Cells), VEGF (Vascular Endothelial Growth Factor), FGF (Fibroblast Growth Factor), EGF (Epidermal Growth Factor).

Table 2: In Vivo Antitumor and Anti-Angiogenic Activity of this compound

| Model Type | Tumor/Assay | Dosing Schedule | Endpoint | Result | Citation |

| Xenograft | Calu-6 (NSCLC) | 50 mg/kg, i.v., 5d on/2d off, 2 wks | Tumor Volume Reduction | 77% reduction vs. control | [1] |

| Matrigel Plug | Angiogenesis Assay | 25 mg/kg | Hemoglobin Content | Significant reduction | [5] |

| Matrigel Plug | Angiogenesis Assay | 50 mg/kg | Hemoglobin Content | Significant reduction | [5] |

| Matrigel Plug | Angiogenesis Assay | 25 mg/kg | Mean Blood Vessel Density | Significant reduction | [5] |

| Matrigel Plug | Angiogenesis Assay | 50 mg/kg | Mean Blood Vessel Density | Significant reduction | [5] |

NSCLC (Non-Small Cell Lung Carcinoma), i.v. (intravenous).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound's anti-angiogenic properties.

In Vitro Endothelial Cell Cord Formation Assay

This assay models key morphogenic features of blood vessel formation.[1]

-

Cell Culture: Co-culture Endothelial Colony Forming Cells (ECFCs) and Adipose-Derived Stem Cells (ADSCs).

-

Plating: Plate cells in a 96-well plate.

-

Treatment: After cell adherence, add this compound at various concentrations. For stimulated conditions, add a pro-angiogenic growth factor such as VEGF, bFGF, or EGF.

-

Incubation: Incubate the plate for a period sufficient to allow cord formation in control wells (e.g., 24-48 hours).

-

Imaging: Stain endothelial cells with an appropriate marker (e.g., Calcein AM or anti-CD31 antibody) and image using fluorescence microscopy.

-

Quantification: Analyze images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops.

-

Analysis: Calculate the EC₅₀ value by plotting the inhibition of cord formation against the log concentration of this compound.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the formation of new blood vessels (neovascularization) into a solidified Matrigel plug.[1][3]

-

Preparation: Mix Matrigel (a basement membrane extract) on ice with a pro-angiogenic factor (e.g., VEGF) and heparin. If applicable, co-implant with endothelial cells (e.g., ECFCs and ADSCs).[4]

-

Injection: Inject the liquid Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.

-

Treatment: Administer this compound or a vehicle control to the mice systemically (e.g., intravenous injection) according to the desired dosing schedule (e.g., 25 or 50 mg/kg daily).[1][5]

-

Plug Excision: After a set period (e.g., 6-14 days), euthanize the mice and surgically excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood perfusion.[4][5]

-

Immunohistochemistry: Fix, embed, and section the plugs. Perform immunohistochemical staining for an endothelial cell marker like CD31 to visualize and quantify the microvessel density.[4][5]

-

In Vivo Tumor Xenograft Model

This model evaluates the overall antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., Calu-6 non-small cell lung carcinoma) into immunocompromised mice.[1]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).[1]

-

Treatment: Administer treatment as per the defined schedule (e.g., intravenous injection, 5 days on/2 days off for 2 weeks).[1]

-

Monitoring: Measure tumor volumes (e.g., with calipers) and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for vascular markers to assess vascular normalization).[3]

-

Analysis: Calculate antitumor activity as the percent reduction of treated tumor volume relative to the untreated control group.[3]

This compound's Dual Mechanism: A Holistic View

The therapeutic potential of this compound stems from its ability to attack the tumor on two fronts: directly targeting the cancer cells and simultaneously disrupting their essential blood supply. This dual action of inducing mitotic catastrophe in tumor cells and exerting anti-angiogenic effects presents a compelling strategy for cancer treatment.[1][2]

Conclusion

Preclinical data robustly demonstrate that this compound possesses significant anti-angiogenic properties that are complementary to its direct cytotoxic effects on tumor cells. Its unique mechanism, which involves inhibiting endothelial cell proliferation and morphogenesis without direct receptor kinase blockade, and promoting vascular normalization, distinguishes it from other anti-angiogenic agents. The quantitative data and established protocols presented in this guide provide a solid foundation for further research and development of this compound and similar compounds in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Tasisulam-Induced G2/M Cell Cycle Arrest: A Technical Guide for Researchers

Abstract

Tasisulam is a novel sulfonamide-based antitumor agent that exhibits a dual mechanism of action, encompassing the induction of mitotic catastrophe and anti-angiogenic effects. A hallmark of its cytotoxic activity is the induction of a robust G2/M cell cycle arrest in a wide range of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced G2/M arrest, detailed experimental protocols for its investigation, and a summary of its effects on key cellular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the study of cell cycle regulation.

Introduction

This compound (formerly LY573636) has demonstrated broad antiproliferative activity across numerous cancer cell lines, including melanoma, non-small cell lung cancer, and colon cancer.[1][2] Its primary mode of action in tumor cells involves the disruption of mitotic progression, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[2][3] This cell cycle blockade ultimately triggers the intrinsic pathway of apoptosis, resulting in programmed cell death.[2] This guide will dissect the key events of this compound-induced G2/M arrest, from the initial cellular effects to the downstream signaling cascades.

Mechanism of this compound-Induced G2/M Arrest

This compound treatment leads to a significant increase in the population of cells with a 4N DNA content, indicative of a G2 or M phase arrest.[2] This is accompanied by a marked increase in the phosphorylation of histone H3 on serine 10 (pHH3), a well-established marker of mitotic cells.[2] While the precise molecular target of this compound remains to be fully elucidated, its effects point towards a disruption of proper mitotic progression, potentially through interference with the spindle assembly checkpoint (SAC). The sustained mitotic arrest ultimately culminates in mitotic catastrophe and the activation of the apoptotic machinery.

Signaling Pathways

The G2/M arrest induced by this compound is intricately linked to the intrinsic (mitochondrial) pathway of apoptosis. Prolonged arrest in mitosis is a cellular stress that leads to the activation of this pathway.

References

Tasisulam's Molecular Mechanism: A Technical Guide to RBM39 Degradation and RNA Splicing Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of tasisulam, an anticancer sulfonamide, focusing on its role as a molecular glue that induces the degradation of the RNA-binding motif protein 39 (RBM39). This targeted protein degradation leads to significant alterations in pre-messenger RNA (pre-mRNA) splicing, representing a novel therapeutic strategy in oncology. This document details the signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for studying this phenomenon.

Introduction: this compound and the Concept of Molecular Glues

This compound is a synthetic aryl sulfonamide that has been investigated for its antitumor properties.[1][2] Initially explored for its ability to induce apoptosis and its antiangiogenic effects, recent discoveries have unveiled a more precise mechanism of action.[3][4][5] this compound functions as a "molecular glue," a class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[6][7] Specifically, this compound facilitates the interaction between the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, and the RNA-binding protein RBM39.[1][8][9] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, profoundly impacting RNA splicing and leading to cancer cell death.[8][9][10]

Core Mechanism: this compound-Mediated RBM39 Degradation

The primary mechanism of this compound's anticancer activity is the targeted degradation of RBM39. This process is initiated by this compound acting as a molecular bridge.

The Signaling Pathway:

-

Ternary Complex Formation: this compound binds to a shallow, non-conserved pocket on DCAF15.[11] This binding event creates a novel surface that is complementary to a region on RBM39, promoting the formation of a stable ternary complex: DCAF15-tasisulam-RBM39.[1][11]

-

Ubiquitination: The recruitment of RBM39 to the CRL4DCAF15 E3 ubiquitin ligase complex brings it into close proximity to the ubiquitin-conjugating machinery.[6][9] This results in the polyubiquitination of RBM39, marking it for destruction.

-

Proteasomal Degradation: The polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome.[1][8]

This targeted degradation of RBM39 is rapid and efficient, leading to a significant depletion of the protein within the cancer cell. The sensitivity of cancer cells to this compound and other related sulfonamides like indisulam (B1684377) often correlates with the expression levels of DCAF15.[9][12]

Consequence: Alteration of RNA Splicing

RBM39 is a key component of the spliceosome, an intricate molecular machine responsible for pre-mRNA splicing.[13][14] It is involved in the regulation of alternative splicing, a process that allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene.[13][15]

The degradation of RBM39 disrupts this finely tuned process, leading to widespread splicing alterations.[8][9] The loss of RBM39 function results in aberrant splicing events, which predominantly manifest as exon skipping and intron retention.[16] These splicing errors can lead to:

-

Frameshift mutations: Resulting in non-functional or truncated proteins.

-

Inclusion of premature termination codons: Leading to nonsense-mediated decay of the mRNA transcript.

-

Production of novel protein isoforms: Some of which may be immunogenic, creating neoantigens that can be recognized by the immune system.[17][18]

The collective downstream effect of these splicing perturbations is the inhibition of cell cycle progression and the induction of apoptosis in cancer cells.[8]

Quantitative Data Summary

The following tables summarize quantitative data related to this compound's clinical and preclinical activity. It is important to note that clinical development of this compound was halted due to safety concerns, specifically hematologic toxicity, in a Phase 3 trial.[19]

Table 1: Preclinical Antiproliferative Activity of this compound

| Parameter | Value | Cell Line/Model | Reference |

|---|

| Free Drug EC50 | Low µmol/L range | Various cancer cell lines |[20] |

Table 2: this compound Phase 2 Clinical Trial in Metastatic Melanoma (Second-Line)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Number of Patients | 68 | Unresectable/metastatic melanoma | [3][21] |

| Objective Response Rate (ORR) | 11.8% | 8 partial responses, 0 complete responses | [3][21] |

| Clinical Benefit Rate (CBR) | 47.1% | ORR + stable disease | [3][21] |

| Median Progression-Free Survival (PFS) | 2.6 months | - | [3][21] |

| Median Overall Survival (OS) | 9.6 months | - | [3][21] |

| Most Common Grade 3/4 Toxicity | Thrombocytopenia (20.6%) | - |[3][21] |

Table 3: this compound Phase 3 Clinical Trial in Metastatic Melanoma (Second-Line, Terminated Early)

| Parameter | This compound Arm | Paclitaxel (B517696) Arm | Reference |

|---|---|---|---|

| Number of Patients | ~168 | ~168 | [19] |

| Objective Response Rate (ORR) | 3.0% | 4.8% | [19][22] |

| Median Progression-Free Survival (PFS) | 1.94 months | 2.14 months | [19] |

| Median Overall Survival (OS) | 6.77 months | 9.36 months | [19][22] |

| Possibly Drug-Related Deaths | 13 | 0 |[19] |

Table 4: this compound Phase 2 Clinical Trial in Soft Tissue Sarcoma (Second/Third-Line)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Number of Patients | 63 (at 420 µg/mL Cmax) | Unresectable/metastatic STS | [23] |

| Median Progression-Free Survival (PFS) | 2.64 months | - | [23] |

| 6-month PFS Rate | 11% | - | [23] |

| Median Overall Survival (OS) | 8.71 months | - | [23] |

| Objective Response Rate (ORR) | 3.2% | - | [23] |

| Clinical Benefit Rate (CBR) | 46.0% | - | [23] |

| Most Frequent Grade 3/4 Toxicity | Thrombocytopenia (27.0%) | - |[23] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the effects of this compound on RBM39 degradation and RNA splicing.

Western Blot Analysis of RBM39 Degradation

This protocol quantifies the reduction in RBM39 protein levels following this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCT116, HeLa) at a suitable density (e.g., 1-2 x 106 cells/well in a 6-well plate).[24]

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 4, 8, 16, 24 hours).[24]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.[24]

-

-

SDS-PAGE and Protein Transfer:

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).[26]

-

Incubate the membrane overnight at 4°C with a primary antibody against RBM39 (e.g., 1:1000 dilution) and a loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000-1:10,000).[24]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000-1:20,000 dilution) for 1 hour at room temperature.[24]

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Analysis:

RT-qPCR for Splicing Variant Analysis

This protocol quantifies the relative abundance of different splice variants of a target gene affected by RBM39 degradation.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as described above.

-

Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.[28]

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Primer Design:

-

Design primer pairs that can distinguish between different splice isoforms.[29][30] This typically involves:

-

Variant-Specific Primers: One primer spans the unique exon-exon junction of a specific isoform.

-

Flanking Primers: Primers are located in the exons flanking the alternatively spliced region. These will produce different sized amplicons for each isoform.

-

-

Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[29]

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template (e.g., 1 µL), and 5 pmol of each primer in a final volume of 20 µL.[29]

-

Perform the qPCR reaction in triplicate with a typical cycling protocol: 95°C for 10s, 58-60°C for 10s, and 72°C for 30s, for 40-50 cycles.[29]

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.[28][31]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative expression of each splice variant using the ΔΔCt method, normalizing to the housekeeping gene.

-

For flanking primers, the relative abundance can be assessed by analyzing the melt curve or by running the PCR products on an agarose (B213101) gel to visualize and quantify the different-sized bands.[32]

-

RNA-Sequencing for Global Splicing Analysis

For a comprehensive, genome-wide view of splicing changes, RNA-sequencing (RNA-Seq) is the method of choice.[33][34]

Methodology Overview:

-

Sample Preparation: Extract high-quality total RNA from this compound-treated and control cells.

-

Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining RNA.

-

Sequencing: Perform deep sequencing on a platform like Illumina.

-

Data Analysis:

-

Align sequencing reads to a reference genome.

-

Use specialized bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns) between treated and control samples.

-

Conclusion

This compound exemplifies a powerful therapeutic modality wherein a small molecule acts as a molecular glue to induce the degradation of a specific protein target, RBM39.[5][6] This action triggers a cascade of events, culminating in widespread disruption of RNA splicing and subsequent cancer cell death.[8][9] While the clinical development of this compound was halted, the elucidation of its mechanism has provided invaluable insights into targeting the spliceosome in cancer. The detailed protocols and data presented in this guide serve as a resource for researchers and drug developers aiming to explore and expand upon this promising therapeutic strategy, potentially leading to the development of new, safer, and more effective molecular glue degraders for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide | CoLab [colab.ws]

- 3. A phase 2 study of this compound sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, this compound, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RNA‐binding motif protein 39 (RBM39): An emerging cancer target: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Global regulation of alternative RNA splicing by the SR-rich protein RBM39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RBM39 RNA binding motif protein 39 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic modulation of RNA splicing in malignant and non-malignant disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacologic modulation of RNA splicing enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacologic modulation of RNA splicing enhances anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A randomized, open-label clinical trial of this compound sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

- 23. A phase II study of this compound sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Western blot protocol | Abcam [abcam.com]

- 27. resources.revvity.com [resources.revvity.com]

- 28. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]

- 31. researchgate.net [researchgate.net]

- 32. Radiolabeled Semi-quantitative RT-PCR Assay for the Analysis of Alternative Splicing of Interleukin Genes | Springer Nature Experiments [experiments.springernature.com]

- 33. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 34. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]

Tasisulam's Activation of the Intrinsic Apoptotic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasisulam, an acylsulfonamide, is an antineoplastic agent that has demonstrated a unique dual mechanism of action involving cell cycle arrest and antiangiogenic effects. A significant component of its antitumor activity is the induction of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] This guide provides an in-depth technical overview of the core mechanisms by which this compound triggers this programmed cell death cascade, supported by experimental data and detailed protocols. While this compound's clinical development for certain cancers has been halted due to safety concerns, understanding its molecular mechanism of action remains valuable for the broader field of oncology drug development.

The Intrinsic Pathway of Apoptosis Activated by this compound

This compound initiates apoptosis through a sequence of events that begins with cell cycle disruption and culminates in caspase-mediated cell death. The process is characterized by G2/M phase accumulation, increased production of reactive oxygen species (ROS), mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[1][3]

Cell Cycle Arrest at G2/M Phase

A primary effect of this compound on cancer cells is the induction of cell cycle arrest at the G2/M transition phase.[2] Fluorescence-activated cell sorting (FACS) analysis has shown that treatment with this compound leads to a concentration-dependent increase in the population of cells with 4N DNA content, indicative of accumulation in G2 or M phase.[4] This arrest is a critical prelude to apoptosis, as cell death is predominantly observed in this subpopulation of cells.

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Membrane Depolarization

Following cell cycle arrest, this compound treatment leads to a surge in intracellular reactive oxygen species (ROS).[3][5] This increase in oxidative stress is a key trigger for the intrinsic apoptotic pathway. The accumulation of ROS contributes to the disruption of the mitochondrial membrane potential (ΔΨm), a critical event in apoptosis.[5] The loss of ΔΨm, often referred to as mitochondrial outer membrane permeabilization (MOMP), marks a point of no return in the apoptotic process.

Cytochrome c Release and Apoptosome Formation

The permeabilization of the outer mitochondrial membrane results in the release of pro-apoptotic factors from the intermembrane space into the cytosol. The most notable of these is cytochrome c.[1][4] Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

Caspase Activation Cascade

The apoptosome serves as an activation platform for initiator caspase-9.[1] Pro-caspase-9 is recruited to the apoptosome, where it undergoes dimerization and auto-activation. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7.

Execution of Apoptosis

Effector caspases are responsible for the systematic dismantling of the cell. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspase-3 is a widely recognized marker of apoptosis.[1] The culmination of this cascade is cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, which are subsequently cleared by phagocytic cells.

While the involvement of the Bcl-2 family of proteins is a central tenet of the intrinsic apoptotic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting mitochondrial outer membrane permeabilization, specific data detailing the modulation of individual Bcl-2 family proteins by this compound are not extensively documented in the available literature. The observed loss of mitochondrial membrane potential and cytochrome c release strongly imply a shift in the balance towards pro-apoptotic Bcl-2 family activity.

Signaling Pathway and Experimental Workflow Diagrams

Quantitative Data Summary

| Parameter | Cell Lines | This compound Concentration | Result | Reference |

| Antiproliferation (EC50) | Various (over 70% of 120 lines tested) | < 50 µM | Inhibition of cell growth | [4] |

| Leukemia and Lymphoma lines (HL60, Reh, MD901, etc.) | 7 - 40 µM (ED50) | Inhibition of cell growth | [5] | |

| Cell Cycle | Calu-6, A-375 | Concentration-dependent | Increase in 4N DNA content (G2/M arrest) | [4] |

| Inhibition of Endothelial Cord Formation (EC50) | HUVECs | 47 nM (VEGF-induced) | Inhibition of angiogenesis | [4] |

| HUVECs | 103 nM (FGF-induced) | Inhibition of angiogenesis | [4] | |

| HUVECs | 34 nM (EGF-induced) | Inhibition of angiogenesis | [4] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

-

Cell Seeding: Seed approximately 1,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and incubate for 96 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (20% SDS in 50% dimethylformamide) to each well and incubate at 37°C for 16 hours.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash cells twice with ice-cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis for Caspase Activation and PARP Cleavage

This protocol is used to detect the cleavage of key apoptotic proteins.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound. Include a positive control for depolarization (e.g., CCCP).

-

JC-1 Staining: Remove the treatment medium and incubate cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Washing: Wash cells with assay buffer.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Red fluorescence is typically measured at Ex/Em ~585/590 nm, and green fluorescence at Ex/Em ~490/530 nm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[6]

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

Cell Treatment: Treat cells with this compound in a multi-well plate.

-

DCFDA Loading: Wash cells with a buffer (e.g., PBS) and incubate with DCFDA solution (typically 5-20 µM) for 30-60 minutes at 37°C.

-

Analysis: Measure the fluorescence intensity at Ex/Em ~485/535 nm using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

This compound effectively induces apoptosis in cancer cells by activating the intrinsic pathway. Its mechanism is characterized by a preceding G2/M cell cycle arrest, followed by an increase in ROS, mitochondrial membrane depolarization, cytochrome c release, and the activation of a caspase-9-mediated proteolytic cascade. While the precise interactions with Bcl-2 family proteins remain to be fully elucidated, the downstream events confirm the central role of the mitochondria in this compound-induced cell death. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers investigating apoptosis and developing novel anticancer therapeutics.

References

- 1. This compound sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of this compound sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Tasisulam's Impact on Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasisulam, an acylsulfonamide with dual anti-angiogenic and apoptotic activities, has demonstrated a unique mechanism of action in preclinical and clinical studies. A key aspect of its apoptotic induction is its direct or indirect effect on mitochondrial integrity. This technical guide provides an in-depth analysis of this compound's impact on mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a pivotal point in the intrinsic apoptotic pathway. This document summarizes quantitative data from relevant studies, details experimental protocols for assessing ΔΨm, and visualizes the associated signaling pathways and workflows.

Introduction

This compound is a novel anti-cancer agent that has shown a broad spectrum of activity against various tumor cell lines, including melanoma, non-small cell lung cancer, and ovarian cancer.[1] Its mechanism of action is multifaceted, involving the inhibition of mitotic progression and the induction of apoptosis.[2] The apoptotic cascade initiated by this compound is primarily mediated through the intrinsic, or mitochondrial, pathway.[1][2] This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[2] A critical event preceding these is the disruption of the mitochondrial membrane potential (ΔΨm).

The loss of ΔΨm is a point of no return in the apoptotic process, leading to the activation of caspases and eventual cell death.[2] Evidence suggests that this compound's effects on mitochondria may also involve the upregulation of reactive oxygen species (ROS).[3] This guide will focus on the quantitative and methodological aspects of this compound's influence on ΔΨm, providing a comprehensive resource for researchers in oncology and drug development.

Quantitative Impact of this compound on Mitochondrial Membrane Potential

While several studies qualitatively describe the loss of mitochondrial membrane potential upon this compound treatment, specific quantitative data remains limited in publicly available literature. The primary mechanism described is the induction of apoptosis via the intrinsic pathway, which inherently involves mitochondrial membrane depolarization.[1][2]

For the purpose of this guide, we will present a representative table structure that should be populated with data from specific experimental findings.

Table 1: Effect of this compound on Mitochondrial Membrane Potential in Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Assay Method | % of Cells with Depolarized ΔΨm | Fold Change in Fluorescence Ratio (Red/Green) | Reference |

| e.g., A375 Melanoma | Data not available | Data not available | e.g., JC-1 Assay | Data not available | Data not available | [2] |

| e.g., Calu-6 NSCLC | Data not available | Data not available | e.g., TMRE Staining | Data not available | Data not available | [2] |